Acetic acid;(3,3-dimethyloxiran-2-yl)methanol
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Overview
Description
Acetic acid;(3,3-dimethyloxiran-2-yl)methanol is a chemical compound that combines the properties of acetic acid and (3,3-dimethyloxiran-2-yl)methanol. This compound is of interest due to its unique structure, which includes an oxirane ring and a hydroxyl group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-dimethyloxiran-2-yl)methanol typically involves the oxidation of 2-methyl-3-buten-2-ol. This process can be carried out using various oxidizing agents, such as hydrogen peroxide or peracids, under controlled conditions to yield the desired epoxide . The reaction is often performed in an organic solvent like acetonitrile, and the temperature is maintained at low levels to prevent side reactions .
Industrial Production Methods
On an industrial scale, the production of (3,3-dimethyloxiran-2-yl)methanol may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(3,3-dimethyloxiran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The epoxide ring can be reduced to form diols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
(3,3-dimethyloxiran-2-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its reactive epoxide group.
Industry: Utilized in the production of polymers and resins.
Mechanism of Action
The mechanism of action of (3,3-dimethyloxiran-2-yl)methanol involves its reactive epoxide group, which can undergo ring-opening reactions with nucleophiles. This reactivity makes it a valuable intermediate in various chemical processes. The molecular targets and pathways involved depend on the specific reactions it participates in, such as the formation of secondary organic aerosols through acid-catalyzed reactive uptake .
Comparison with Similar Compounds
Similar Compounds
(2S)-3,3-dimethyloxiran-2-yl]methanol: A stereoisomer with similar reactivity.
2-methyl-3-buten-2-ol: A precursor in the synthesis of (3,3-dimethyloxiran-2-yl)methanol.
Uniqueness
(3,3-dimethyloxiran-2-yl)methanol is unique due to its combination of an oxirane ring and a hydroxyl group, which provides distinct reactivity compared to other similar compounds. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
83221-25-4 |
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Molecular Formula |
C7H14O4 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
acetic acid;(3,3-dimethyloxiran-2-yl)methanol |
InChI |
InChI=1S/C5H10O2.C2H4O2/c1-5(2)4(3-6)7-5;1-2(3)4/h4,6H,3H2,1-2H3;1H3,(H,3,4) |
InChI Key |
PRIQIQPYJYQPEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC1(C(O1)CO)C |
Origin of Product |
United States |
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